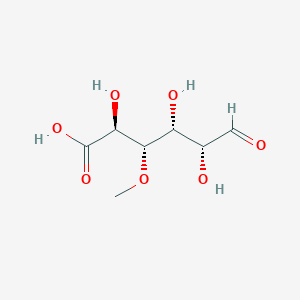
2,3,5-Triphenyltetrazolium chloride
Overview
Description
Tetrazolium red, also known as 2,3,5-triphenyl-2H-tetrazolium chloride, is a redox indicator commonly used in biochemical experiments to indicate cellular respiration. It is a white crystalline powder that becomes red upon reduction. This compound is particularly useful in differentiating between metabolically active and inactive tissues, making it valuable in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 2,3,5-Triphenyltetrazolium chloride (TTC) is the mitochondria of living cells . The mitochondria play a crucial role in cellular respiration and energy production.
Mode of Action
TTC is a colorless, water-soluble dye that interacts with its target, the mitochondria, through a reduction process . In the mitochondria of living cells, TTC is reduced to a deep red, water-insoluble compound known as formazan . This reduction process is facilitated by dehydrogenase enzymes, particularly succinate dehydrogenase .
Biochemical Pathways
The reduction of TTC to formazan is part of the cellular respiration pathway, specifically the electron transport chain located in the mitochondria . The formation of formazan is an indication of metabolic activity and cellular respiration, as it signifies the transfer of electrons within the cell.
Pharmacokinetics
Given its use in staining and identifying viable cells, it can be inferred that ttc has the ability to penetrate cell membranes and reach the mitochondria, where it is reduced to formazan .
Result of Action
The reduction of TTC to formazan results in a color change from colorless to deep red . This color change is used to distinguish between viable and non-viable cells, as only metabolically active cells can reduce TTC to formazan . For instance, TTC has been used to stain heart tissue to measure the extent of acute lesions and to distinguish between viable and infarcted brain tissue after stroke .
Action Environment
The action of TTC can be influenced by various environmental factors. For example, the reduction of TTC to formazan is a redox reaction that can be affected by the redox state of the cell, which in turn can be influenced by factors such as oxygen levels and the presence of other oxidizing or reducing agents. Additionally, the efficacy and stability of TTC may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2,3,5-Triphenyltetrazolium chloride plays a significant role in biochemical reactions. It is reduced to a deep red, water-insoluble compound (formazan) in the mitochondria of living cells . This reduction is facilitated by various dehydrogenases, enzymes crucial in the oxidation of organic compounds and thus cellular metabolism .
Cellular Effects
The reduction of this compound to formazan in living cells helps distinguish between viable and infarcted tissue after stroke . In the context of cellular processes, it is used to differentiate between metabolically active and inactive tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by the mitochondrial enzyme succinate dehydrogenase . This reduction process is a key part of its role as a redox indicator, marking areas of metabolic activity within cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of cellular respiration . It is reduced by the mitochondrial enzyme succinate dehydrogenase, a key enzyme in the citric acid cycle .
Transport and Distribution
Given its water solubility , it can be inferred that it may be transported through aqueous channels within the cell.
Subcellular Localization
This compound is reduced in the mitochondria of living cells , indicating its subcellular localization within this organelle. This localization is crucial for its role as a redox indicator, as the reduction to formazan occurs within the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolium red can be synthesized through the reaction of triphenylphosphine with azide compounds. The reaction typically involves the use of solvents like ethanol or acetone and is carried out under controlled temperature conditions to ensure the formation of the desired tetrazolium compound .
Industrial Production Methods: In industrial settings, tetrazolium red is produced by large-scale chemical synthesis involving the same basic principles as laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrazolium red undergoes several types of chemical reactions, primarily reduction reactions. It is reduced to form formazan, a red-colored compound, in the presence of dehydrogenase enzymes. This reduction is a key reaction used in various assays to measure cellular respiration and viability .
Common Reagents and Conditions:
Reagents: Common reagents include dehydrogenase enzymes and substrates like nicotinamide adenine dinucleotide (NADH).
Major Products: The major product formed from the reduction of tetrazolium red is 1,3,5-triphenylformazan, a red-colored compound that indicates the presence of metabolically active cells .
Scientific Research Applications
Tetrazolium red has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in cell viability assays to differentiate between live and dead cells.
Industry: Applied in seed testing to assess seed viability and vigor.
Comparison with Similar Compounds
Tetrazolium blue: Another tetrazolium compound used in similar assays but with different spectral properties.
Tetrazolium violet: Used in cell viability assays with a different colorimetric endpoint.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used tetrazolium compound in cell proliferation assays.
Uniqueness: Tetrazolium red is unique due to its specific reduction to a red-colored formazan, making it particularly useful in applications where a clear visual distinction between live and dead cells is required. Its stability and ease of use further enhance its applicability in various scientific fields .
Properties
IUPAC Name |
2,3,5-triphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBCJSWQUOKDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
902-00-1 (Parent) | |
| Record name | Triphenyltetrazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889340 | |
| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless solid; Becomes yellow on light exposure; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS] | |
| Record name | Triphenyltetrazolium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
298-96-4 | |
| Record name | Triphenyltetrazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyltetrazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Red tetrazolium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-triphenyltetrazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLTETRAZOLIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D25727K0RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)


![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)




![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)



